1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride

Description

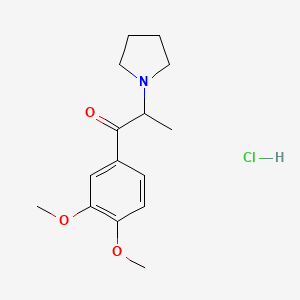

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, is a synthetic cathinone derivative characterized by a 3,4-dimethoxyphenyl substituent on the propanone backbone and a pyrrolidinyl group at the β-position. This structural configuration places it within the α-pyrrolidinophenone family, a class of compounds known for their stimulant properties due to interactions with monoamine transporters . Its molecular weight, calculated as 285.46 g/mol (C₁₄H₁₉NO₃·HCl), reflects the addition of a hydrochloride salt to enhance stability .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c1-11(16-8-4-5-9-16)15(17)12-6-7-13(18-2)14(10-12)19-3;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDDIDPCLCFPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344501 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28117-93-3 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and pyrrolidine.

Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with a suitable acylating agent, such as acetyl chloride, to form the final product.

Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Key Steps:

-

Friedel-Crafts Acylation :

-

Toluene derivatives (e.g., 3,4-dimethoxybenzene) undergo acylation with propanoyl chloride in the presence of AlCl₃ to yield 1-(3,4-dimethoxyphenyl)-1-propanone.

-

Example reaction:

-

-

α-Bromination :

-

Pyrrolidine Substitution :

-

Salt Formation :

Stereochemical Resolution

The compound contains a chiral center at the second carbon of the propanone chain. Enantiomeric resolution can be achieved via diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) :

-

Procedure :

-

Characterization :

Nucleophilic Substitution (Pyrrolidine Incorporation):

-

The α-bromoketone undergoes an Sₙ2 mechanism, where pyrrolidine acts as a nucleophile, displacing bromide .

-

Kinetics : Reactions proceed rapidly at room temperature (1–24 hours) with near-quantitative yields .

Table 1: Spectral Data (Analogous Compounds)

| Compound | H NMR (δ, CDCl₃) | Melting Point (°C) |

|---|---|---|

| Free Base (Pyrovalerone) | 0.71 (t, 3H, CH₃), 2.32 (s, 3H, CH₃), 5.37 (t, 1H) | 100–120 |

| Hydrochloride Salt | 8.10 (d, 4H), 7.87 (d, 2H), 5.91 (s, 2H) | 160–165 (dec.) |

Scientific Research Applications

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds in medicinal chemistry and materials science.

Biological Studies

Research has focused on the biological activities of 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride. Its potential effects on cellular processes and enzyme interactions are of particular interest. Studies indicate that it may influence neurotransmitter signaling pathways and oxidative stress responses, which are critical in understanding neurological disorders.

Medicinal Chemistry

The compound is being explored for its therapeutic applications, particularly in drug development for neurological conditions such as depression and anxiety. Its structural characteristics may allow it to interact with specific molecular targets, potentially leading to new treatment options.

Material Science

In industrial applications, this compound is investigated for its utility in developing new materials and specialty chemicals. Its unique properties can contribute to innovations in polymer chemistry and other material sciences.

Case Study 1: Neurological Effects

In a study published in a peer-reviewed journal, researchers investigated the effects of 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone on neurotransmitter levels in animal models. Results indicated significant modulation of serotonin and dopamine levels, suggesting potential antidepressant properties.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis process for this compound to improve yield and purity. Researchers developed a novel acylation method that reduced by-products and enhanced overall efficiency.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways: It can influence various biochemical pathways, including neurotransmitter signaling, oxidative stress response, and metabolic processes.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties of Selected Compounds

*Calculated based on molecular formulas.

- Phenyl Ring Substituents: The target compound’s 3,4-dimethoxy groups increase electron density and steric bulk compared to 4-MeO-α-PPP (single methoxy) and 3’-fluoro-α-PPP (electron-withdrawing fluorine) .

- Backbone and Functional Groups: The pyrrolidinyl group in the target compound and its analogs enhances lipophilicity and dopamine transporter (DAT) affinity compared to cathinones like 3,4-DMMC, which contain a methylamino group . 3,4-MDPV metabolite 2 has a pentanone backbone, extending its half-life compared to propanone-based analogs .

Pharmacological and Forensic Relevance

- Receptor Interactions: Pyrrolidinyl propanones (e.g., target compound, 3’-fluoro-α-PPP) exhibit higher DAT and serotonin transporter (SERT) inhibition than cathinones due to the pyrrolidine moiety’s conformational rigidity . Methoxy substituents (as in the target compound and 4-MeO-α-PPP) may slow metabolism via cytochrome P450 enzymes, prolonging effects compared to halogenated analogs like 3’-fluoro-α-PPP .

Metabolism :

Research Findings

- Forensic Detection: The target compound’s dimethoxy signature produces distinct mass spectrometry fragmentation patterns (e.g., m/z 163 for the dimethoxyphenyl ion), differentiating it from monomethoxy or halogenated analogs .

Thermodynamic Stability :

- The hydrochloride salt form of the target compound enhances aqueous solubility (predicted logP ~1.2) compared to free-base analogs, facilitating analytical handling .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride is a synthetic compound characterized by its unique structure, which includes a phenyl ring with two methoxy substitutions and a pyrrolidine moiety. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : CHClN\O

- CAS Number : 28117-93-3

- Molecular Weight : 313.828 g/mol

Synthesis

The synthesis of 1-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone typically involves the following steps:

- Condensation Reaction : 3,4-dimethoxybenzaldehyde is reacted with pyrrolidine to form an intermediate Schiff base.

- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.

- Acylation : The amine undergoes acylation with acetyl chloride to produce the final product.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid, enhancing solubility and stability.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Ion Channels : Modulation of ion channels may affect neuronal excitability and neurotransmission.

Neuropharmacological Effects

Research has shown that this compound exhibits notable neuropharmacological properties:

- Antidepressant Activity : In animal models, it has demonstrated effects similar to traditional antidepressants, likely through serotonin reuptake inhibition.

- Cognitive Enhancement : Preliminary studies suggest potential benefits in enhancing cognitive functions, possibly through cholinergic mechanisms.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- A study conducted on rodents indicated that administration of the compound resulted in significant improvements in depressive-like behaviors when compared to control groups.

- Another investigation focused on its neuroprotective effects against oxidative stress, showcasing its ability to mitigate neuronal damage in vitro.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-1-propanone | Similar structure with piperidine | Exhibits similar antidepressant effects but with different receptor interactions |

| 1-(3,4-Dimethoxyphenyl)-2-methyl-2-(1-pyrrolidinyl)-1-propanone | Methyl substitution | Enhanced potency in certain receptor assays |

This comparative analysis indicates that while structural modifications can influence biological activity, the core mechanism appears consistent across related compounds .

Q & A

Q. What synthetic routes are recommended for preparing 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone monohydrochloride, and how can reaction conditions be optimized?

A plausible synthesis involves a Mannich reaction or Claisen-Schmidt condensation . For example, 3,4-dimethoxyacetophenone could react with pyrrolidine and formaldehyde under acidic conditions. Optimization may include:

- Catalyst selection : Thionyl chloride or HCl for protonation (as in chalcone syntheses) .

- Solvent choice : Ethanol or dichloromethane for solubility and reaction efficiency.

- Temperature control : Moderate heating (40–60°C) to avoid decomposition.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization requires balancing stoichiometry and reaction time.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λmax ~280 nm, similar to benzophenone analogs) .

- Mass spectrometry : ESI-MS for molecular ion ([M+H]+ ≈ 296.1) and fragmentation patterns.

- Elemental analysis : Confirms C, H, N, Cl stoichiometry (C16H22NO3·HCl) .

Q. What safety protocols should be followed when handling this compound?

Based on structurally related hydrochlorides:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Dry, room-temperature conditions in airtight containers .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group) determines:

- Unit cell parameters : Dimensions (a, b, c) and β angle (e.g., a = 17.98 Å, β = 101.78° for a dimethoxyphenyl analog) .

- Hydrogen bonding : Interactions between the hydrochloride ion and carbonyl/pyrrolidinyl groups.

- Conformational analysis : Planarity of the dimethoxyphenyl ring and pyrrolidine orientation.

Q. How do structural analogs (e.g., benzodioxolyl or trimethoxyphenyl derivatives) inform structure-activity relationships (SAR)?

Comparative studies using analogs (e.g., 3,4-MDPBP or trimethoxyphenyl derivatives) reveal:

- Electronic effects : Methoxy vs. methylenedioxy groups alter electron density, impacting receptor binding .

- Steric influences : Bulky substituents (e.g., 3,4,5-trimethoxy) may hinder interactions with enzymatic active sites .

- Pharmacokinetics : UV-Vis profiles (λmax 236–321 nm) correlate with π-π* transitions in conjugated systems .

Q. How can contradictions in reported biological data be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.